molecular formula C12H12BrNO2 B8793178 2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)ethanol CAS No. 328918-84-9

2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)ethanol

Cat. No.: B8793178
CAS No.: 328918-84-9
M. Wt: 282.13 g/mol
InChI Key: SBNVFWXTMCXMBN-UHFFFAOYSA-N
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Description

2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)ethanol is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

328918-84-9

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-5-methyl-1,3-oxazol-4-yl]ethanol

InChI

InChI=1S/C12H12BrNO2/c1-8-11(6-7-15)14-12(16-8)9-2-4-10(13)5-3-9/h2-5,15H,6-7H2,1H3

InChI Key

SBNVFWXTMCXMBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Br)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(4-bromophenyl)-5-methyl-4-oxazoleacetic acid (39.1 g, 0.13 mol) in dry THF (175 mL) was treated dropwise with borane-THF complex (227 mL of a 1.0 M solution in THF, 1.3 mol) over 2 h (reaction temperature to 35° C.). After stirring 2 h at room temperature under N2, the reaction was quenched with slow addition of methanol (60 mL) and stirred overnight at room temperature. The reaction was diluted with 1 N NaOH (50 mL) and extracted with CH2Cl2 (2×200 mL). The organic layer was washed with H2O (3×100 mL), dried (MgSO4), and the solvent removed in vacuo to give 38.7 g of crude product that was recrystallized from toluene (200 mL, wash solid with cold hexanes) to give 26.9 g (72%) of 2-(4-bromophenyl)-5-methyl-4-oxazoleethanolas a white powder: Rf=0.37 in 10% MeOH/CH2Cl2; 1H NMR (500 MHz, CDCl3) 7.84–7.82 (m, 2H), 7.57–7.55 (m, 2H), 3.91 (q, J=5.5 Hz, 2H), 3.14 (t, J=6 Hz, OH), 2.72 (t, J=5.5 Hz, 2H), 2.33 (s, 3H); 13C (125 MHz, CDCl3) 158.7, 144.5, 134.2, 131.9, 127.4, 126.4, 124.3, 61.8, 28.1, 10.1; IR (KBr) 3293, 2948, 1642, 15985, 1480, 1472, 1401, 1053, 1003, 836, 734 cm−1; UV (EtOH)max 290 nm (20860); Anal. Calculated for C12H12BrNO2: C, 51.09; H, 4.29; N, 4.96; Br, 28.32. Found C, 51.31; H 4.06; N, 4.90; Br, 28.19.
Quantity
39.1 g
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reactant
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solution
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175 mL
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(EtOH)max
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Synthesis routes and methods II

Procedure details

A solution of 2-(4-bromophenyl)-5-methyl-4-oxazoleacetic acid (39.1 g, 0.13 mol) in dry THF (175 mL) was treated dropwise with borane-THF complex (227 mL of a 1.0 M solution in THF, 1.3 mol) over 2 h (reaction temperature to 35° C.). After stirring 2 h at rt under N2, the reaction was quenched with slow addition of methanol (60 mL) and stirred overnight at rt. The reaction was diluted with 1 N NaOH (50 mL) and extracted with CH2Cl2 (2×200 mL). The organic layer was washed with H2O (3×100 mL), dried (MgSO4), and the solvent removed in vacuo to give 38.7 g of crude product that was recrystallized from toluene (200 mL, wash solid with cold hexanes) to give 26.9 g (72%) of 2-(4-bromophenyl)-5-methyl-4-oxazoleethanol as a white powder: Rf=0.37 in 10% MeOH/CH2Cl2; 1H NMR (500 MHz, CDCl3) δ 7.84-7.82 (m, 2H), 7.57-7.55 (m, 2H), 3.91 (q, J=5.5 Hz, 2H), 3.14 (t, J=6.0 Hz, OH), 2.72 (t, J=5.5 Hz, 2H), 2.33 (s, 3H); 13C (125 MHz, CDCl3) δ 158.7, 144.5, 134.2, 131.9, 127.4, 126.4, 124.3, 61.8, 28.1, 10.1; IR (KBr) 3293, 2948, 1642, 15985, 1480, 1472, 1401, 1053, 1003, 836, 734 cm−1; Anal. Calc'd for C12H12BrNO2: C, 51.09; H, 4.29; N, 4.96; Br, 28.32. Found: C, 51.31; H 4.06; N, 4.90; Br, 28.19.
Quantity
39.1 g
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reactant
Reaction Step One
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solution
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0 (± 1) mol
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175 mL
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